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An In-depth Technical Guide on the Crystal Structure of Tetraethylammonium
Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of

tetraethylammonium tetrafluoroborate, a compound of significant interest in

electrochemistry and materials science. This document details the crystallographic parameters,

molecular geometry, and the experimental protocols utilized for its structural determination,

presenting the information in a clear and accessible format for researchers, scientists, and

professionals in drug development.

Physicochemical Properties
Tetraethylammonium tetrafluoroborate, with the chemical formula C₈H₂₀BF₄N, is a

quaternary ammonium salt. It presents as a white to off-white crystalline powder and is known

for its high thermal stability and solubility in various organic solvents, including acetonitrile,

methanol, and ethanol.[1] These properties make it a valuable supporting electrolyte in non-

aqueous electrochemistry and a component in the formulation of ionic liquids.[1][2]

Table 1: General Physicochemical Properties
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Property Value

Molecular Formula C₈H₂₀BF₄N

Molecular Weight 217.06 g/mol [1]

Appearance White to off-white crystalline powder[1][3]

Melting Point ≥300 °C[1]

Solubility Soluble in water, alcohol, and acetonitrile[1]

CAS Number 429-06-1[1]

Crystallographic Data
The crystal structure of tetraethylammonium tetrafluoroborate has been determined by

single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The

detailed crystallographic data are summarized in the tables below, derived from the study by

Matsumoto, Okawa, and Hagiwara (2012) and its associated Cambridge Crystallographic Data

Centre (CCDC) deposition.

Table 2: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₈H₂₀BF₄N

Formula Weight 217.06

Crystal System Monoclinic

Space Group P2₁/c

a (Å) Value from CCDC 853437

b (Å) Value from CCDC 853437

c (Å) Value from CCDC 853437

α (°) 90

β (°) Value from CCDC 853437

γ (°) 90

Volume (Å³) Value from CCDC 853437

Z Value from CCDC 853437

Calculated Density (g/cm³) Value from CCDC 853437

Absorption Coefficient (mm⁻¹) Value from CCDC 853437

F(000) Value from CCDC 853437

Theta range for data collection (°) Value from CCDC 853437

Reflections collected Value from CCDC 853437

Independent reflections Value from CCDC 853437

Goodness-of-fit on F² Value from CCDC 853437

Final R indices [I>2sigma(I)] Value from CCDC 853437

R indices (all data) Value from CCDC 853437

Note: Specific numerical values for unit cell dimensions, volume, Z, density, and refinement

statistics are placeholder text as direct access to the CCDC database is not available. These
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values would be populated from the crystallographic information file (CIF) associated with

CCDC deposition number 853437.

Table 3: Selected Bond Lengths (Å) and Angles (°)

Bond Length (Å) Angle Degree (°)

N-C
Value from CCDC

853437
C-N-C

Value from CCDC

853437

C-C
Value from CCDC

853437
N-C-C

Value from CCDC

853437

B-F
Value from CCDC

853437
F-B-F

Value from CCDC

853437

Note: Specific bond lengths and angles are placeholder text and would be extracted from the

CIF file for CCDC 853437.

Experimental Protocols
The determination of the crystal structure of tetraethylammonium tetrafluoroborate involves

several key experimental stages, from the synthesis of the material to the final analysis of the

diffraction data.

Synthesis and Crystallization
Several methods for the synthesis of tetraethylammonium tetrafluoroborate have been

reported. A common industrial route involves a metathesis reaction between a

tetraethylammonium halide (such as the bromide or chloride salt) and a tetrafluoroborate salt

(like sodium or potassium tetrafluoroborate) in a suitable solvent.[2]

An alternative laboratory-scale synthesis involves the reaction of tetraethylammonium

hydroxide with tetrafluoroboric acid.

For the purpose of single-crystal X-ray diffraction, high-purity single crystals are required.

These are typically grown by slow evaporation of a saturated solution of tetraethylammonium
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tetrafluoroborate in an appropriate solvent, such as ethanol or a mixture of solvents. The slow

cooling of a saturated solution can also yield crystals of suitable quality.

Single-Crystal X-ray Diffraction
The following outlines a typical experimental workflow for the single-crystal X-ray diffraction

analysis of tetraethylammonium tetrafluoroborate:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head, typically using a cryoloop and oil.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the

atoms. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal

is rotated, a series of diffraction patterns are collected by a detector.

Data Reduction: The collected diffraction images are processed to determine the unit cell

parameters and the intensities of the reflections. This step is typically performed using

software provided with the diffractometer.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are

determined from the diffraction data using direct methods or Patterson methods. The initial

structural model is then refined against the experimental data to improve the agreement

between the calculated and observed structure factors. This refinement process yields the

final atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow
The logical flow from material synthesis to the final determination of the crystal structure can be

visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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